3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C₄H₇ClO₂ and a molecular weight of approximately 108.54 g/mol. This compound is characterized by the presence of a chlorine atom attached to the third carbon of a branched propanoic acid structure. It appears as a colorless to pale yellow liquid and possesses a sharp, pungent odor. The compound is soluble in water and exhibits typical carboxylic acid properties, including the ability to donate protons in aqueous solutions .
3-Chloro-2-methylpropanoic acid can be synthesized through several methods:
3-Chloro-2-methylpropanoic acid has several applications, including:
Studies on the interactions of 3-chloro-2-methylpropanoic acid with other chemicals indicate that it can react exothermically with bases, producing soluble salts and heat. Additionally, it may release toxic gases when interacting with certain metal hydrides or reducing agents. The compound's ability to form complexes with various metals has also been noted, suggesting potential applications in coordination chemistry .
Several compounds share structural similarities with 3-chloro-2-methylpropanoic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Chloropropanoic Acid | C₃H₅ClO₂ | Simpler structure; lacks methyl group on carbon 2 |
2-Chloroacetic Acid | C₂H₃ClO₂ | Smaller size; commonly used in chemical synthesis |
β-Chloropropionic Acid | C₃H₅ClO₂ | Similar reactivity; differs in position of chlorine |
4-Chlorobutanoic Acid | C₄H₇ClO₂ | Longer chain; potential for different biological activity |
The presence of the methyl group at the second carbon distinguishes 3-chloro-2-methylpropanoic acid from other chlorinated propanoic acids, potentially affecting its reactivity and biological properties .